molecular formula C9H19BrO B2627246 1-Bromo-5-(tert-butoxy)pentane CAS No. 169054-83-5

1-Bromo-5-(tert-butoxy)pentane

Cat. No.: B2627246
CAS No.: 169054-83-5
M. Wt: 223.154
InChI Key: BIBVCLCXUFMBSO-UHFFFAOYSA-N
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Description

1-Bromo-5-(tert-butoxy)pentane is an organic compound with the molecular formula C9H19BrO. It is a brominated alkane where a bromine atom is attached to the first carbon of a pentane chain, and a tert-butoxy group is attached to the fifth carbon. This compound is used in various chemical reactions and has applications in scientific research and industry .

Scientific Research Applications

1-Bromo-5-(tert-butoxy)pentane is utilized in various scientific research fields, including:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical studies.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-(tert-butoxy)pentane can be synthesized through the reaction of 5-bromopentanol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-(tert-butoxy)pentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Bromo-5-(tert-butoxy)pentane involves its reactivity as a brominated alkane. The bromine atom acts as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-5-(tert-butoxy)pentane is unique due to the presence of the tert-butoxy group, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it a valuable compound in organic synthesis and various scientific research applications .

Properties

IUPAC Name

1-bromo-5-[(2-methylpropan-2-yl)oxy]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BrO/c1-9(2,3)11-8-6-4-5-7-10/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBVCLCXUFMBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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